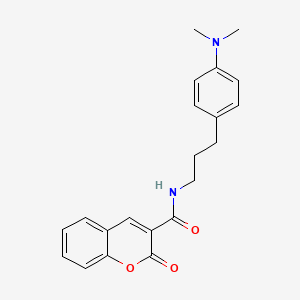

N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core modified at the 3-position with a carboxamide group. The amide nitrogen is substituted with a 3-(4-(dimethylamino)phenyl)propyl chain. This structure confers unique electronic and steric properties due to:

- Dimethylamino group: A strong electron-donating substituent, enhancing solubility in acidic environments via protonation.

This compound is part of a broader class of coumarin carboxamides studied for applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-23(2)17-11-9-15(10-12-17)6-5-13-22-20(24)18-14-16-7-3-4-8-19(16)26-21(18)25/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIDFRWEOGHSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 3-(2-oxo-2H-chromen-3-yl)propanoic acid.

Condensation Reaction: The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the carboxylic acid group of 3-(2-oxo-2H-chromen-3-yl)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.

Amidation: The intermediate undergoes amidation with ammonia or an amine to form the final product, N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential as a fluorescent probe for studying biological systems due to its chromene core.

Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Coumarin Carboxamides

Structural Variations and Substituent Effects

The table below compares structural features and synthetic routes of N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide with analogues from the literature:

Key Observations:

Amide Substituent Diversity: The target compound’s dimethylamino group contrasts with the sulfamoyl (compound 12) and methoxy (N-(4-methoxyphenethyl) analogue) groups. The dimethylamino group’s basicity may improve solubility in acidic tissues (e.g., tumor microenvironments) compared to neutral sulfamoyl or methoxy groups .

Coumarin Modifications :

- The 7-methoxy substituent in the isopropylphenyl analogue introduces steric hindrance and alters electronic distribution, which may reduce metabolic degradation compared to unsubstituted coumarins .

Synthetic Routes :

Pharmacological and Physicochemical Properties

- Solubility: The dimethylamino group in the target compound enhances water solubility at physiological pH compared to the lipophilic isopropylphenyl analogue .

- Bioactivity: Sulfamoylphenyl derivatives (e.g., compound 12) exhibit antimicrobial activity due to sulfonamide’s enzyme inhibition (e.g., carbonic anhydrase) . Methoxyphenethyl and dimethylamino derivatives show promise in anticancer research, possibly via kinase inhibition or DNA intercalation .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the chromene moiety, which is known for its diverse biological activities. The IUPAC name is N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide , and its molecular formula is . The structural formula can be represented as follows:

1. Topoisomerase Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. Inhibitors of Topo II can induce apoptosis in cancer cells by causing DNA damage during replication.

Research indicates that derivatives similar to N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. For instance, a study reported that certain chromene derivatives exhibited potent Topo II inhibitory activity at concentrations as low as 2.5 µM, leading to cell cycle arrest and apoptosis in treated cells .

2. Induction of Apoptosis

The compound has been shown to induce apoptosis through various pathways. In particular, it affects mitochondrial membrane potential and increases reactive oxygen species (ROS) levels within cells, triggering apoptotic pathways. For example, studies have demonstrated that compounds with similar structures can elevate ROS levels significantly, leading to programmed cell death in cancerous cells .

Biological Activity Data

The following table summarizes key biological activities associated with N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide and related compounds:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 5.0 | Topo II inhibition |

| Induction of Apoptosis | MCF-7 | 10.0 | ROS generation |

| Cell Cycle Arrest | HCT-116 | 7.5 | G2/M phase arrest |

| Antiproliferative Activity | Various Cancer Lines | 15.0 | DNA intercalation |

Case Study 1: Cytotoxicity Against HepG2 Cells

A study investigated the effects of N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide on HepG2 liver cancer cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 5 µM. The mechanism was attributed to Topo II inhibition and subsequent apoptosis induction via ROS accumulation .

Case Study 2: Apoptotic Effects on MCF-7 Cells

Another research effort focused on MCF-7 breast cancer cells, where treatment with related chromene derivatives led to a marked increase in apoptotic cell death. The study highlighted that at an IC50 of 10 µM, the compound activated caspase pathways and disrupted mitochondrial integrity, confirming its potential as a therapeutic agent against breast cancer .

Q & A

Q. Key Considerations :

- Protect amine groups during synthesis to avoid side reactions .

- Optimize solvent polarity (e.g., DMF or dichloromethane) to enhance reaction efficiency .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (δ ~160-170 ppm), dimethylamino group (δ ~2.8-3.2 ppm), and aromatic protons (δ ~6.5-8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolve 3D structure, including dihedral angles between chromene and phenyl groups .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

A comparative analysis of substituent effects can be conducted:

| Substituent | Observed Activity | Evidence Source |

|---|---|---|

| Dimethylamino group | Enhanced cellular permeability | |

| Chlorophenyl | Increased antimicrobial potency | |

| Methoxy groups | Improved solubility and stability |

Q. Experimental Design :

- Synthesize analogs with systematic substituent variations.

- Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic/hydrophobic parameters using QSAR models .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Purity Differences : Use HPLC (≥95% purity threshold) to eliminate confounding effects from impurities .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Isomerism : Confirm stereochemistry via NOESY NMR or chiral HPLC, as E/Z isomerism can alter binding .

Q. Case Study :

- A study reporting weak anticancer activity may have used impure batches, while high-purity samples show efficacy .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, focusing on hydrogen bonds between the carboxamide group and active-site residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify essential features (e.g., chromene carbonyl as a hydrogen bond acceptor) using Schrödinger .

Advanced: How to optimize experimental protocols for in vivo studies?

Methodological Answer:

- Formulation : Use PEGylated nanoparticles to enhance bioavailability, guided by logP calculations (e.g., cLogP ~2.5) .

- Dosing : Conduct pharmacokinetic studies in rodents (IV and oral routes) to determine Cmax and half-life .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology .

Advanced: What analytical methods detect degradation products under varying conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Monitor via HPLC for cleavage of the carboxamide bond .

- Photolysis : Expose to UV light (254 nm) and identify quinone derivatives via LC-MS .

- Stability-Indicating Methods : Develop UPLC-PDA methods with gradient elution (C18 column, 0.1% formic acid/acetonitrile) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., tubulin) by measuring protein melting shifts .

- Knockdown/Overexpression : Use siRNA against suspected targets (e.g., Bcl-2) and assess apoptosis via flow cytometry .

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins for proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.